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Compound of Interest

Compound Name: (S)-Isochroman-4-ol

Cat. No.: B15072195 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-
Isochroman-4-ol, a chiral molecule of interest in medicinal chemistry and organic synthesis.

Due to the limited availability of complete, published spectroscopic data for the specific (S)-

enantiomer, this document presents representative data from closely related analogs and the

parent isochroman structure. The information herein is intended to serve as a valuable

resource for the characterization and analysis of this and similar compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for isochroman derivatives,

providing a reference for the expected values for (S)-Isochroman-4-ol.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR Spectroscopic Data of Isochroman
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.09 d 1H Aromatic CH

7.07 t 1H Aromatic CH

7.03 d 1H Aromatic CH

6.87 d 1H Aromatic CH

4.68 s 2H O-CH₂

3.87 t 2H Ar-CH₂-C

2.75 t 2H Ar-C-CH₂

¹³C NMR Spectroscopic Data of Isochroman[1]

Chemical Shift (δ) ppm Assignment

135.0 Aromatic C

133.1 Aromatic C

128.8 Aromatic CH

126.5 Aromatic CH

125.9 Aromatic CH

121.0 Aromatic CH

67.8 O-CH₂

64.9 Ar-CH₂-C

28.5 Ar-C-CH₂

Note: The specific chemical shifts for (S)-Isochroman-4-ol will be influenced by the hydroxyl

group at the 4-position, leading to expected downfield shifts for adjacent protons and carbons.

Infrared (IR) Spectroscopy Data
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The IR spectrum of (S)-Isochroman-4-ol is expected to show characteristic absorptions for the

hydroxyl and ether functional groups.

Wavenumber (cm⁻¹) Functional Group

~3400 (broad) O-H stretch (alcohol)

~3050 C-H stretch (aromatic)

~2900 C-H stretch (aliphatic)

~1250 C-O stretch (ether)

~1100 C-O stretch (alcohol)

Mass Spectrometry (MS) Data
The mass spectrum of Isochroman-4-ol (C₉H₁₀O₂) is expected to show a molecular ion peak

corresponding to its molecular weight.[2]

m/z Ion

150.17 [M]⁺

133 [M - OH]⁺

122 [M - C₂H₄O]⁺

104 [M - CH₂O - H₂O]⁺

91 [C₇H₇]⁺ (tropylium ion)

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data

presented above. These can be adapted for the specific analysis of (S)-Isochroman-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified (S)-Isochroman-4-ol in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation

delay of 1-5 seconds.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation

delay of 2-5 seconds.

Reference the spectrum to the solvent peaks.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr).

Solid: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the

sample with dry KBr and pressing it into a transparent disk. Alternatively, Attenuated Total

Reflectance (ATR) can be used with the solid sample directly.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder or clean ATR crystal.

Place the prepared sample in the spectrometer and record the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as

Electrospray Ionization (ESI) or Electron Ionization (EI).

Data Acquisition:

Introduce the sample into the ion source.

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

For ESI, the sample is typically introduced via direct infusion or through a liquid

chromatography (LC) system. For EI, the sample is often introduced via a direct insertion

probe or a gas chromatography (GC) system.

Synthesis and Analysis Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and

spectroscopic characterization of (S)-Isochroman-4-ol.
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Workflow for (S)-Isochroman-4-ol Synthesis and Characterization

Synthesis Purification

Spectroscopic Analysis

Starting Materials Reaction Crude Product Column Chromatography Purified (S)-Isochroman-4-ol

NMR (¹H, ¹³C)

IR Spectroscopy

Mass Spectrometry

Data Analysis and
Structure Confirmation

Click to download full resolution via product page

Caption: Synthesis, purification, and spectroscopic analysis workflow for (S)-Isochroman-4-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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